7,8-Dihydro-5(6h)-chromanone
Description
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydrochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXNEYUYKMHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCCO2)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7,8 Dihydro 5 6h Chromanone and Its Derivatives
Conventional Synthetic Routes to the 7,8-Dihydro-5(6H)-chromanone Skeleton
Traditional methods for constructing the this compound scaffold often rely on well-established reactions, providing reliable access to these compounds. These routes typically involve the sequential formation of the key bonds that define the heterocyclic and carbocyclic rings.
A common and effective strategy for building the this compound skeleton starts with 1,3-cyclohexanedione (B196179) and its derivatives. This readily available precursor provides the six-membered carbocyclic ring, which is then annulated with the oxygen-containing heterocycle.
A notable method for the synthesis of this compound derivatives involves the reaction of 1,3-cyclohexanedione with Mannich ketones, followed by subsequent reduction and cyclization steps. researchgate.netresearchgate.net This approach has been successfully applied to create various analogs. researchgate.net The initial condensation reaction forms an intermediate which, after reduction, undergoes cyclization to yield the desired chromanone skeleton. researchgate.net This multi-step sequence allows for the construction of complex derivatives, such as 7,8-dihydro-2-methyl-2-(4-methyl-3-pentenyl)-5(6H)-chromanone, which has been synthesized and evaluated for its properties. researchgate.netresearchgate.net
Multi-step synthetic sequences are often required for the preparation of specific or complex this compound analogs. These routes may involve the initial formation of a chromanone precursor that is then modified in subsequent steps to achieve the final target structure.
An example of a multi-step synthesis is the preparation of 2-ethoxy-2-propyl-7,8-dihydro-5(6H)-chromanone. oup.com This synthesis begins with the alkylation of 1,3-cyclohexanedione with 1-chloro-3-hexanone (B8757403) under alkaline conditions to produce 2-(3-oxohexyl)-1,3-cyclohexanedione. oup.com This intermediate is then subjected to cyclization to form the target chromanone derivative. oup.com
| Step | Reactants | Conditions | Product | Yield |
| 1 | 1,3-Cyclohexanedione, 1-Chloro-3-hexanone | Alkaline conditions | 2-(3-Oxohexyl)-1,3-cyclohexanedione | 40% |
| 2 | 2-(3-Oxohexyl)-1,3-cyclohexanedione | Ethanol (B145695), Benzene (B151609), cat. p-toluenesulfonic acid, reflux | 2-Ethoxy-2-propyl-7,8-dihydro-5(6H)-chromanone | Quantitative |
| Table 1: Multi-step synthesis of 2-ethoxy-2-propyl-7,8-dihydro-5(6H)-chromanone. oup.com |
The structure of the final product was confirmed by its chemical behavior; for instance, its treatment with an excess of lithium aluminum hydride yielded 2-(3-oxohexyl)-2-cyclohexen-1-one as the sole product. oup.com
Multi-step Preparations Involving Chromanone Precursors
Catalytic Approaches in this compound Synthesis
To improve efficiency and reaction conditions, catalytic methods have been developed for the synthesis of chromanone derivatives. These approaches often utilize acid catalysts to promote key cyclization steps, leading to higher yields and milder reaction conditions.
Acid catalysts, particularly p-toluenesulfonic acid (p-TSA), are widely employed to facilitate the cyclization reactions that form the chromanone ring system. nih.govresearchgate.netarabjchem.org p-TSA is an effective catalyst for various transformations leading to chromanones and their derivatives. nih.govthegoodscentscompany.com
In the synthesis of 2-ethoxy-2-propyl-7,8-dihydro-5(6H)-chromanone, a catalytic amount of p-toluenesulfonic acid is used to achieve a quantitative yield from 2-(3-oxohexyl)-1,3-cyclohexanedione when refluxed in ethanol and benzene. oup.com This acid-catalyzed cascade cyclization proves to be a highly efficient method for constructing the this compound skeleton. nih.gov The reaction of quinacetophenone with ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid is another example of its utility in related syntheses. arabjchem.org
| Precursor | Catalyst | Conditions | Product | Yield |
| 2-(3-Oxohexyl)-1,3-cyclohexanedione | p-Toluenesulfonic acid | Ethanol, Benzene, Reflux | 2-Ethoxy-2-propyl-7,8-dihydro-5(6H)-chromanone | Quantitative |
| Table 2: Acid-catalyzed synthesis of a this compound analog. oup.com |
This catalytic approach offers a significant advantage over stoichiometric methods, providing an efficient route to the target molecule.
Application of Solid Base Heterogeneous Catalysts
The use of solid base heterogeneous catalysts offers an environmentally conscious and efficient approach for synthesizing 7,8-dihydro-4H-chromen-5(6H)-ones. A notable example is the application of eggshell as a natural, biodegradable catalyst. researchgate.netheteroletters.org This method involves a one-pot, three-component condensation of an appropriate aldehyde, malononitrile, and dimedone at room temperature in ethanol. researchgate.net
The eggshell catalyst, primarily composed of calcium carbonate (CaCO3), demonstrates high catalytic activity and can be reused multiple times without a significant loss of efficacy. researchgate.netmdpi.com The optimal amount of eggshell powder for maximizing the yield has been found to be as low as 0.1 grams. mdpi.com This process is characterized by short reaction times and high yields (90-98%) without the need for extensive purification. researchgate.net The absence of the catalyst results in the formation of an intermediate, benzylidene malononitrile, highlighting the crucial role of the eggshell in facilitating the desired cyclization. mdpi.com
Table 1: Synthesis of 7,8-dihydro-4H-chromen-5(6H)-ones using Eggshell Catalyst researchgate.net
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 98 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 96 |
| 4 | 3-Nitrobenzaldehyde | 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 92 |
Microwave-Assisted Catalysis in the Synthesis of Analogous Skeletons
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields, particularly in the construction of heterocyclic frameworks analogous to chromanones, such as dihydroquinolinones. The use of L-proline as an organocatalyst in conjunction with microwave irradiation provides a rapid and efficient one-pot method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones. researchgate.net
This approach significantly reduces reaction times from hours to minutes compared to conventional heating methods. For instance, the reaction of cyclohexane-1,3-dione and aryl aldehydes in the presence of L-proline under microwave irradiation can be completed in 20 minutes, achieving yields of 90-98%. The efficiency of this green chemistry approach is attributed to the enhanced dielectric heating by microwaves, which lowers the activation energy of the reaction. This method often proceeds through a sequence of Michael addition, cyclization, and aromatization, with minimal side reactions.
Green Chemistry Principles in the Synthesis of this compound and Related Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of chromanones and their derivatives to minimize environmental impact. skpharmteco.com Key strategies include the use of biodegradable catalysts, safer solvents, and energy-efficient reaction conditions. researchgate.netskpharmteco.com
The use of eggshell as a natural and reusable catalyst in the synthesis of 7,8-dihydro-4H-chromen-5(6H)-ones exemplifies several green chemistry principles. researchgate.netheteroletters.org It is a waste-derived, non-toxic, and highly efficient catalyst that promotes reactions under ambient temperature and in ethanol, a relatively benign solvent. researchgate.net This methodology allows for high yields and easy product isolation, reducing the need for further purification and minimizing waste. researchgate.net
Similarly, microwave-assisted synthesis, as seen in the preparation of dihydroquinolinone analogs, aligns with green chemistry by drastically reducing reaction times and often allowing for the use of aqueous media or solvent-free conditions. researchgate.net The reduction of multistep syntheses to one-pot procedures, wherever possible, also contributes to a greener process by minimizing the generation of intermediate waste. youtube.comshd-pub.org.rs
Synthesis of Azachromanone Analogs: Methodological Challenges and General Approaches
The synthesis of azachromanones, where a nitrogen atom replaces a carbon in the benzene ring of the chromanone scaffold, presents unique challenges due to the electron-deficient nature of the pyridine (B92270) ring. researchgate.net Despite these difficulties, several synthetic strategies have been developed. General approaches often involve intramolecular heterocyclization, deprotection-cyclization, and spirocyclization. researchgate.netresearchgate.net
Multistep and Compound-Specific Synthetic Methods
In many instances, the synthesis of azachromanones requires multistep sequences that are tailored to the specific target compound. researchgate.netudel.edu These synthetic routes often begin with substituted pyridines and involve a series of reactions to build the chromanone ring system. researchgate.net For example, the synthesis of 6-chloro-2-methyl-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one was achieved in several steps starting from 2-methoxynicotinic acid, involving chlorination, addition of allylmagnesium bromide, and subsequent cyclization. researchgate.net The complexity and substrate-specific nature of these methods highlight a significant challenge in the field. nih.govacs.org
Pyrrolidine-Mediated Spirocyclization in Azachromanone Synthesis
A notable and efficient method for constructing spirocyclic azachromanones involves a pyrrolidine-mediated spirocyclization. researchgate.net This approach has been successfully employed in the synthesis of 2,2-spirocyclic 5-azachromanone derivatives. researchgate.net The key step involves the reaction of 2-acetyl-3-hydroxypyridine with a piperidone in the presence of pyrrolidine. researchgate.net This one-pot conversion has been instrumental in creating complex azachromanone scaffolds that are important for the development of bioactive molecules, such as soluble epoxide hydrolase (sEH) inhibitors. researchgate.net
Reactivity and Chemical Transformations of 7,8 Dihydro 5 6h Chromanone Derivatives
Functionalization Reactions of the Chromanone Skeleton
Functionalization of the chromanone core is a key strategy for modifying its properties. This includes coupling reactions to introduce new substituents, reduction of existing functional groups, and understanding the decomposition pathways of the resulting derivatives.
One of the important functionalization reactions is the coupling of 7,8-Dihydro-5(6H)-chromanone with various electrophiles. For instance, the reaction with benzaldehydes leads to the formation of benzylidene derivatives. nih.gov These reactions are often catalyzed and provide a route to extend the chromanone scaffold. researchgate.netmdpi.com The synthesis of various 7,8-dihydro-4H-chromen-5(6H)-one derivatives has been achieved using eggshell as a catalyst. researchgate.net
The Suzuki cross-coupling reaction is another powerful tool for C-C bond formation, although it's more commonly applied to aryl halides. mdpi.com The synthesis of chromones via phosphine-free cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes has also been reported, highlighting the versatility of coupling reactions in this chemical space. acs.org
Examples of Coupling Reactions
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| This compound and Benzaldehyde | Aldol Condensation | Benzylidene derivative | nih.gov |
| 2-Iodophenols and Alkynes | Cyclocarbonylative Sonogashira Coupling | Chromones | acs.org |
The reduction of derivatized chromanones, such as benzylidene chromanones, is a significant transformation. Catalytic hydrogenation is a common method used to reduce the exocyclic double bond and the carbonyl group of benzylidene chromanones. acs.orgorganic-chemistry.orgresearchgate.net This reaction can be performed with high diastereoselectivity and enantioselectivity, leading to the formation of cis-3-benzyl-chromanols. acs.orgorganic-chemistry.orgresearchgate.netnih.gov
Different catalysts, such as rhodium and ruthenium complexes, have been employed for the asymmetric transfer hydrogenation of these substrates. acs.orgresearchgate.netschenautomacao.com.br The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. acs.orgschenautomacao.com.br For example, Rh-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones can yield enantiomerically enriched cis-3-benzyl-chromanols with high diastereomeric ratios and enantiomeric excesses. acs.orgorganic-chemistry.orgresearchgate.netnih.gov Similarly, Ru(II)-catalyzed asymmetric transfer hydrogenation of polymethoxylated 3-arylidene chromanones also produces cis-benzylic alcohols with high diastereoselectivity and enantioselectivity. schenautomacao.com.br
Catalytic Hydrogenation of Benzylidene Chromanones
| Substrate | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (E)-3-Benzylidene-chromanone | Rh-complex / HCO2H/DABCO | cis-3-Benzyl-chromanol | up to >99:1 | up to >99% | acs.orgorganic-chemistry.orgresearchgate.net |
| Polymethoxylated 3-arylidenechromanones | Ru(II)-complex / HCO2Na | cis-Benzylic alcohols | 91:9 to 99:1 | up to 99:1 | schenautomacao.com.br |
The stability of chromanone derivatives is an important consideration. The γ-pyrone ring of chromones is susceptible to ring-opening reactions, particularly in the presence of nucleophiles. tandfonline.com For instance, 3-formylchromones react with secondary amines, which can lead to ring-opened enaminoketones. d-nb.info The specific reaction pathway can be influenced by factors such as the solvent used. d-nb.info Understanding these decomposition pathways is crucial for the synthesis and handling of chromanone derivatives.
Oxidative Transformations of Related Chromanone Scaffolds
The oxidation of chromanone-related structures, particularly those containing a phenolic hydroxyl group, is a significant area of study due to its relevance to the antioxidant activity of compounds like vitamin E. mdpi.comjst.go.jpresearchgate.netjst.go.jp
Chroman-6-ol, the core structure of vitamin E, and its analogs are excellent chain-breaking antioxidants that react with peroxyl radicals. mdpi.comresearchgate.netacs.org This reaction proceeds via a phenoxyl radical intermediate. jst.go.jpjst.go.jp The subsequent reactions of this radical can lead to the formation of various oxidation products, including chromanone-like structures such as epoxides and hydroperoxy chromanones. jst.go.jp The reaction of α-tocopherol with lipid-peroxyl radicals can yield 8a-(lipid-dioxy)-α-tocopherones, which can be hydrolyzed to α-tocopherylquinone. jst.go.jpjst.go.jp
Derivatization Strategies for Heteroatom-Containing Chromanone Analogs (e.g., thiochromanones)
Replacing the oxygen atom in the chromanone ring with other heteroatoms, such as sulfur to form thiochromanones, opens up new avenues for derivatization and biological activity. nih.govmdpi.comresearchgate.net Thiochromanones and their derivatives have shown promising biological activities. mdpi.comresearchgate.net
Derivatization of the thiochromanone scaffold can be achieved through various reactions. For instance, the ketone group can be converted to hydrazones and thiosemicarbazones, which has been shown to enhance antileishmanial activity. mdpi.comresearchgate.net The synthesis of thiochroman-4-ones can be achieved through a rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition sequence. acs.org Furthermore, biotransformation of thiochromanones using fungi can lead to hydroxylated and oxidized derivatives. mdpi.com
Derivatization of Thiochroman-4-one
| Thiochromanone Derivative | Reaction | Resulting Derivative | Reference |
|---|---|---|---|
| Thiochroman-4-one | Reaction with Acyl Hydrazones | Hydrazone derivatives | mdpi.com |
| Thiochroman-4-one | Reaction with Thiosemicarbazide | Thiosemicarbazone derivative | mdpi.com |
| β-tert-butylthio-substituted aldehydes and alkynes | Rhodium-catalyzed intramolecular S-conjugate addition | Thiochroman-4-ones | researchgate.net |
Theoretical and Computational Investigations of 7,8 Dihydro 5 6h Chromanone
Application of Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the molecular intricacies of chromone (B188151) derivatives, including 7,8-Dihydro-5(6H)-chromanone. These computational approaches provide a lens through which the electronic structure, geometry, and reactivity of such molecules can be understood at a fundamental level.
Density Functional Theory (DFT) has proven to be a reliable and cost-effective method for investigating the physicochemical properties of chromone derivatives. d-nb.info The B3LYP functional, in particular, is frequently employed for its accuracy in predicting molecular geometries and electronic properties that align well with experimental data. researchgate.net
DFT calculations are utilized to determine the equilibrium geometries of chromone derivatives, providing insights into their three-dimensional structures. researchgate.netnih.gov These optimized geometries serve as the foundation for further analysis of electronic properties. For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO is a key parameter that influences the molecule's reactivity and biological activity. researchgate.netd-nb.info Studies on related chromone derivatives have shown that a smaller energy gap often correlates with higher biological activity. researchgate.netd-nb.info
Furthermore, Molecular Electrostatic Potential (MEP) maps, calculated using DFT, offer a visual representation of the charge distribution within a molecule. researchgate.netd-nb.info These maps are valuable for predicting sites of electrophilic and nucleophilic attack, thereby providing information on chemical reactivity and intermolecular interactions. researchgate.netd-nb.info In chromone derivatives, negative potential regions are typically located around electronegative atoms like oxygen, while positive potential regions are found near hydrogen atoms, indicating their susceptibility to different types of chemical interactions. d-nb.info
The influence of solvent on electronic properties can also be investigated using DFT in conjunction with models like the Polarizable Continuum Model (PCM). longdom.orgmdpi.com Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, which can then be compared with experimental UV-Vis data to validate the computational model. researchgate.netnih.gov
The Hartree-Fock (HF) method, a foundational ab initio approach, is also applied to study chromone derivatives, often in conjunction with DFT. dergipark.org.trresearchgate.net While generally considered less accurate than modern DFT methods for many properties, HF calculations are valuable for providing qualitative insights into molecular structure and energetics. q-chem.com HF is a self-consistent field (SCF) method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu
HF calculations are used to optimize molecular geometries, yielding bond lengths and angles that can be compared with experimental data and results from other computational methods. dergipark.org.trresearchgate.net For some heteroatom-containing bonds in related systems, HF methods have been shown to perform well. dergipark.org.tr The method is also used for energetic analysis, contributing to the understanding of the relative stability of different molecular conformations and tautomers. dergipark.org.trresearchgate.net The total Hartree-Fock energy is optimized through stochastic strategies to determine the ground state and optimum geometries of molecules. scirp.org
In modern computational chemistry, HF calculations are often performed with various basis sets, such as STO-6G, double-zeta, and double-zeta with polarization functions, to achieve different levels of accuracy. scirp.org While HF provides a useful starting point, it is often necessary to incorporate electron correlation through more advanced methods to obtain quantitatively accurate results.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a powerful framework for analyzing the nature of chemical bonds based on the topology of the electron density. longdom.orglmu.de This method involves locating bond critical points (BCPs) and analyzing their properties, such as electron density (ρ) and its Laplacian (∇²ρ), to characterize interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds). lmu.desciencesconf.org
In the context of chromone derivatives, QTAIM analysis has been used to investigate intramolecular hydrogen bonds and other non-covalent interactions. nih.govresearchgate.net For example, the presence of a BCP between two atoms is a necessary and sufficient condition for the existence of a bonding interaction. lmu.de The properties at the BCP can reveal the strength and nature of the bond. sciencesconf.org
QTAIM has been applied to study π-delocalization within hydrogen-bonded rings in chromone derivatives, confirming the resonance-assisted nature of these interactions. researchgate.net The ellipticity of the electron density at a BCP can indicate the π-character of a bond. researchgate.netresearchgate.net By examining these topological parameters, researchers can gain a deeper understanding of the electronic structure and stability of these molecules. researchgate.netresearchgate.net
Conformational Analysis and Tautomeric Equilibria Studies in Related Systems
The study of conformational analysis and tautomeric equilibria is crucial for understanding the behavior of flexible molecules like chromone derivatives in different environments. longdom.orgmdpi.com Tautomerism, the interconversion of structural isomers, and conformational changes, which involve rotation around single bonds, can significantly impact a molecule's chemical and biological properties. longdom.org
Theoretical calculations, particularly DFT and HF methods, are employed to investigate the relative stabilities of different conformers and tautomers in the gas phase and in solution. mdpi.comdergipark.org.trresearchgate.net For instance, in related systems, the s-trans conformation is often found to be more stable in the gas phase due to lower internal free energy. mdpi.com The presence of a solvent can influence these equilibria, and continuum solvent models like PCM are used to account for these effects. longdom.orgmdpi.com
In some chromone-related systems, the keto-enamine and enol-imino tautomeric equilibrium is of particular interest. unlp.edu.ar The stability of these tautomers can be influenced by intramolecular hydrogen bonding and the aromaticity of the resulting structures. unlp.edu.aracs.org Studies have shown that while one tautomer may be more stable in the gas phase or in aprotic solvents, the other may be favored in the solid state or in protic solvents due to intermolecular interactions. unlp.edu.ar
The energy barriers for conformational changes, such as rotation around C-C bonds, can also be calculated to understand the flexibility of the molecular framework. mdpi.com These computational studies provide valuable insights into the dynamic behavior of chromone derivatives, which is essential for understanding their function in biological systems.
Analysis of Molecular Geometry Parameters (e.g., bond lengths, bond angles)
The precise determination of molecular geometry, including bond lengths and bond angles, is fundamental to understanding the structure and reactivity of this compound and its derivatives. Both experimental techniques, such as X-ray crystallography, and theoretical calculations are employed for this purpose. d-nb.infoacs.org
Computational methods like DFT and HF are used to calculate optimized geometries, providing detailed information about the spatial arrangement of atoms. dergipark.org.trresearchgate.net The calculated bond lengths and angles can be compared with experimental values to validate the computational model. d-nb.infodergipark.org.trresearchgate.net For example, in related chromone derivatives, calculated C=C bond lengths are typically around 1.36 Å, and C-O-C bond angles are approximately 119°. d-nb.info The bond lengths in the benzene (B151609) ring of coumarin (B35378) derivatives are generally around 1.4 Å, indicative of the resonant nature of these bonds. physchemres.org
Deviations between calculated and experimental values can sometimes be attributed to the fact that theoretical calculations are often performed on isolated molecules in the gas phase, while experimental results are typically obtained in the solid state where intermolecular forces can influence the geometry. dergipark.org.trresearchgate.net Nevertheless, there is generally good agreement between theoretical and experimental data, confirming the accuracy of the computational methods. acs.org
Influence of Substituents and Reaction Medium on Electronic Properties and Reactivity Profiles
The electronic properties and reactivity of the chromone scaffold are significantly influenced by the nature and position of substituents, as well as the surrounding reaction medium. lumenlearning.commdpi.comrsc.org Substituents can either activate or deactivate the aromatic ring towards electrophilic attack by donating or withdrawing electron density. lumenlearning.com
Electron-donating groups generally increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring. lumenlearning.com The position of the substituent also plays a crucial role in directing incoming electrophiles to specific positions (ortho, meta, or para). lumenlearning.com In the context of chromanone derivatives, substituents can affect the electronic configuration and reactivity, which can be probed using techniques like NMR spectroscopy and correlated with Hammett parameters. mdpi.com
The reaction medium, particularly the polarity of the solvent, can also have a profound effect on the electronic properties and reactivity. researchgate.netnih.gov Solvents can influence the stability of the ground and excited states of a molecule, leading to shifts in its absorption and emission spectra. researchgate.netnih.govphyschemres.org For instance, the photoluminescence spectra of some chromone derivatives show a red-shift with increasing solvent polarity. researchgate.netnih.gov The presence of a polar environment can also shorten intramolecular hydrogen bonds compared to the gas phase. nih.gov
Computational studies incorporating solvent effects are essential for accurately predicting the behavior of these molecules in solution. bohrium.com Understanding the interplay between substituents and the reaction medium is critical for designing chromone derivatives with tailored properties for various applications, including medicinal chemistry. rsc.orgmdpi.com
Applications of 7,8 Dihydro 5 6h Chromanone As a Synthetic Intermediate and Scaffold
Role in the Construction of Complex Organic Molecules
The structural features of 7,8-Dihydro-5(6H)-chromanone make it an important intermediate for the synthesis of intricate organic molecules. The chroman-4-one core acts as a foundational template from which larger and more complex heterocyclic systems can be constructed. researchgate.netnih.gov The reactivity of the ketone at the C5 position, along with the potential for substitution on both the aromatic and pyranone rings, allows for a multitude of chemical transformations.
Chemists utilize this scaffold to build fused polycyclic systems and introduce diverse functional groups, leading to molecules with unique three-dimensional architectures. This versatility makes it a key starting point for developing compounds that can interact with specific biological targets. The inherent stability of the chromanone nucleus ensures that it remains intact while further chemical modifications are performed, solidifying its role as a reliable building block in multi-step syntheses. researchgate.net
Utilization as a Template for the Design of Diversified Chemical Entities
The chromanone skeleton is widely recognized as a versatile template for generating diverse chemical libraries for drug discovery. researchgate.net By systematically altering the substituents at various positions (C-2, C-3, C-6, C-7, and C-8), medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired biological activities. nih.gov This approach has led to the development of chromanone derivatives with a broad spectrum of therapeutic applications.
Research has demonstrated that specific substitutions on the chromanone scaffold can yield compounds with potent biological effects. For instance, a study focused on developing multi-target agents for Alzheimer's disease used the chromanone skeleton as a base, attaching different cyclic amines to position 6 via an alkyl chain. nih.gov This strategic modification aimed to optimize interactions with various neurological targets. Similarly, the 4-chromanone (B43037) structure has been employed as a template to design novel derivatives with potential analgesic properties by modifying substituents to enhance binding affinity to opioid receptors. jmbfs.org The adaptability of the chromanone core allows for the creation of extensive libraries of compounds for screening against numerous diseases. researchgate.netnih.gov
| Position of Substitution | Resulting Derivative Class | Reported Biological Activity | Source |
|---|---|---|---|
| C-2, C-3, C-6, C-7 | General Substituted Chromanones | Antidiabetic | nih.gov |
| C-3 | 3-Azolyl-4-chromanone Phenylhydrazones | Antifungal | nih.gov |
| C-3 | 3-Benzylidene-4-chromanones | Antibacterial | nih.gov |
| C-6 | 6-Alkoxy-amines | Anti-Alzheimer's Agents | nih.gov |
| General Scaffold | Various Derivatives | Opioid Receptor Ligands (Analgesic) | jmbfs.org |
| General Scaffold | Various Derivatives | Anticancer, Anti-inflammatory, Antioxidant | nih.gov |
Future Research Directions and Perspectives
Exploration of Novel and More Efficient Synthetic Pathways for 7,8-Dihydro-5(6H)-chromanone
One promising direction is the exploration of one-pot synthesis methodologies. For instance, procedures that combine multiple reaction steps, such as a Michael addition followed by an intramolecular cyclization, into a single operation could significantly streamline the synthesis of chromanones. researchgate.net A two-step synthesis for 4-chromanones involves a Michael addition of phenols to acrylonitriles, followed by treatment with acids to afford the chromanone structure in moderate to excellent yields. researchgate.net Adapting and optimizing such approaches for the specific synthesis of this compound could reduce waste, save time, and lower costs.
Advanced Mechanistic Studies of Reactions Involving the this compound Core
A thorough understanding of the reaction mechanisms involving the this compound core is fundamental for optimizing existing transformations and designing new ones. Future research is expected to employ advanced analytical and computational tools to gain deeper insights into the intricate pathways of these reactions.
Modern analytical techniques, such as in situ photoionization and photoelectron photoion coincidence spectroscopy, offer powerful capabilities for identifying reactive intermediates and elucidating complex reaction networks. rsc.org Applying these methods to key reactions, like catalytic functionalization or reduction of the chromanone ketone, could provide unprecedented detail about transition states and short-lived intermediates. For instance, studying the reduction of chromanone derivatives, which can yield different products depending on the reducing agent, would benefit from such advanced mechanistic analysis. nih.gov
In parallel, the role of computational chemistry in discovering and validating reaction mechanisms is expanding. griffith.edu.au Density Functional Theory (DFT) and other modeling techniques can be used to map potential energy surfaces, calculate activation barriers, and predict the stereochemical outcomes of reactions involving the this compound scaffold. These computational studies can guide experimental design, explain unexpected results, and help in the rational development of more selective and efficient catalysts for transformations of the chromanone ring system. The use of radical probes and radical clock experiments can also confirm the involvement of radical intermediates in specific reaction pathways. researchgate.net
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally benign synthetic methods. Traditional synthesis techniques often rely on hazardous reagents and volatile organic solvents, leading to significant environmental concerns. nih.govresearchgate.net
Eco-friendly approaches aim to mitigate these issues by utilizing sustainable materials, non-toxic catalysts, and gentle reaction conditions. nih.govresearchgate.net Key areas for future exploration include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. ijrpc.comresearchgate.net This technique has been successfully applied to the synthesis of various chromone (B188151) derivatives. ijrpc.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, enhancing mass transfer and reaction rates under mild conditions. nih.govresearchgate.net
Green Solvents and Catalysts: Replacing hazardous solvents with environmentally benign alternatives like water or ionic liquids is a core tenet of green chemistry. nih.govresearchgate.net The development of reusable, non-toxic catalysts, such as certain nanocatalysts, will also be a focus. researchgate.net
Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes waste and simplifies product purification, offering a highly efficient and eco-friendly synthetic option. ijrpc.com
The table below summarizes some green synthetic strategies applicable to the synthesis of chromanone derivatives.
| Green Methodology | Principle | Advantages |
| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, increased yields, improved purity. ijrpc.comresearchgate.net |
| Ultrasound Synthesis | Employs high-frequency sound waves to induce chemical reactions. | Mild reaction conditions, enhanced reaction rates. nih.govresearchgate.net |
| Use of Green Solvents | Replaces volatile organic compounds with environmentally friendly alternatives (e.g., water). | Reduced pollution, improved safety. nih.govresearchgate.net |
| Solvent-Free Conditions | Reactions are conducted without a solvent, often by grinding reagents together. | Minimized waste, cost-effectiveness, ease of purification. ijrpc.com |
Design and Synthesis of Novel Derivatized Scaffolds for Diverse Chemical Applications
The this compound core is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets and serving as a template for drug discovery. nih.govuniv.kiev.ua A significant future research direction will be the rational design and synthesis of novel derivatives to explore and exploit this potential for various chemical and medicinal applications. nih.govresearchgate.net
The structural versatility of the chromanone scaffold allows for modification at multiple positions, enabling the fine-tuning of its properties. nih.gov Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the chromanone ring system and subsequent evaluation will help establish clear SARs. For example, studies on other chromenones have shown that the planarity of the chromen-4-one unit can be critical for biological activity, and substitutions at various positions can dramatically enhance potency. nih.gov
Computational Drug Design: Molecular modeling and docking studies can be employed to design new derivatives with high binding affinity for specific biological targets. jmbfs.org This approach allows for the virtual screening of large libraries of potential compounds and the rational design of molecules with improved properties, such as those targeting neurodegenerative diseases or acting as receptor inhibitors. jmbfs.orgnih.gov
Hybrid Molecule Synthesis: Creating hybrid molecules by combining the chromanone scaffold with other known pharmacophores is a promising strategy for developing multi-target agents. nih.govmdpi.com This approach has been used to create novel compounds with potential applications in treating complex diseases like Alzheimer's. nih.gov
The following table outlines potential derivatization strategies and their associated applications based on research into the broader class of chromanones.
| Derivatization Strategy | Target Application Area | Rationale |
| Substitution at C-2, C-3, C-6, and C-7 | Anti-inflammatory, Antidiabetic, Anticancer | SAR studies have shown that substitutions at these positions can significantly modulate a wide range of pharmacological activities. nih.gov |
| Linker-Connected Moieties | Neurodegenerative Diseases (e.g., Alzheimer's) | Design of multi-target agents by incorporating fragments that interact with various relevant biological targets like cholinesterases or sigma receptors. nih.gov |
| Introduction of Propanol/Propanone units | Anti-inflammatory (Interleukin-5 Inhibition) | Specific side chains can be introduced to target protein-protein interactions, such as inhibiting cytokine activity. nih.gov |
| Modification with Heterocycles | Diverse Medicinal Chemistry Applications | Incorporating nitrogen- or sulfur-containing rings can alter solubility, polarity, and binding interactions, expanding the chemical space. univ.kiev.ua |
By pursuing these research directions, the scientific community can continue to build upon the chemistry of this compound, paving the way for the development of novel materials and molecules with significant potential.
Q & A
Advanced Research Question
- Enzyme inhibition assays : Measure IC50 values using kinetic assays (e.g., xanthine oxidase inhibition with allopurinol as a positive control) .
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., methoxy, hydroxy groups) and compare activity profiles.
- Molecular docking : Validate interactions with target proteins (e.g., RSK inhibitors like BI-D1870 share structural motifs with chromanones) .
What spectroscopic methods are essential for characterizing this compound?
Basic Research Question
- UV-Vis spectroscopy : Confirm λmax values (e.g., 216 nm and 286 nm in methanol) to identify chromophores .
- NMR spectroscopy : Assign protons and carbons using 1H/13C NMR, COSY, and HMBC. Key signals include the carbonyl group (δ ~195 ppm in 13C NMR) and diastereotopic protons in the dihydro ring .
How do substituents influence the stability and reactivity of this compound derivatives?
Advanced Research Question
- Electron-donating groups (e.g., methoxy) enhance oxidative stability but reduce electrophilicity.
- Steric effects : Bulky substituents (e.g., bromophenyl in C18H19BrN2O4) restrict ring puckering, as shown by crystallographic data .
- Hydrogen bonding : Intramolecular interactions (e.g., O–H⋯O) stabilize specific conformers, affecting solubility and reactivity .
What strategies mitigate inconsistencies in chromatographic or spectral data during compound characterization?
Advanced Research Question
- Reproducibility checks : Repeat isolations under standardized conditions (e.g., same column batch, solvent system).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C8H10O5 for homoisoflavonoid derivatives) .
- Cross-validate with literature : Compare NMR shifts and optical rotations against peer-reviewed datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
